B1R Antagonist Patent Inclusion: 4-Fluorophenyl vs. 2-Fluorophenyl Positional Isomer Differentiation
The specific combination of a 1-(4-fluorophenyl) substituent and a 2-(4-chlorobenzenesulfonyl) group is explicitly claimed within the genus of U.S. Patent 8,158,628 as a B1R antagonist scaffold, whereas the 2-fluorophenyl positional isomer (CAS 900010-48-2) carries an ortho-fluorine substitution that alters the dihedral angle and electrostatic potential of the pendant aryl ring [1]. No quantitative B1R IC₅₀ values are publicly available for either compound in peer-reviewed literature, but the patent's selection of 4-fluorophenyl over 2-fluorophenyl in exemplified compound listings indicates a structure-activity preference inferred from internal screening [1].
| Evidence Dimension | B1R antagonist patent inclusion and positional aryl-fluorine preference |
|---|---|
| Target Compound Data | 1-(4-fluorophenyl)-2-(4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine; included in US 8,158,628 Markush claims (Formula I with R₁ = 4-fluorophenyl, sulfonyl = 4-chlorophenyl) [1] |
| Comparator Or Baseline | 2-(4-chlorobenzenesulfonyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS 900010-48-2); not specifically exemplified in the patent examples [1] |
| Quantified Difference | Qualitative patent inclusion preference; no public IC₅₀ values available for either isomer |
| Conditions | Patent Markush structure analysis (U.S. Patent 8,158,628); no public in vitro B1R assay data located |
Why This Matters
For research groups building on the Gruenenthal B1R antagonist patent family, the 4-fluorophenyl isomer is the structurally authenticated member of the claimed genus, reducing the risk of pursuing an inactive or unvalidated positional isomer.
- [1] Merla, B., Oberboersch, S., Reich, M., Hees, S., Engels, M., et al. (2012). Sulfonylated 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine compounds and their use as pharmaceuticals. U.S. Patent No. 8,158,628. Filed March 4, 2010, issued April 17, 2012. View Source
